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Compound of Interest

Compound Name: 3-Methyl-N-methylbenzylamine

Cat. No.: B1314595 Get Quote

This guide provides a comprehensive overview of the predicted spectroscopic data for 3-
Methyl-N-methylbenzylamine, catering to researchers, scientists, and professionals in drug

development. Due to the limited availability of experimental spectra in public databases, this

document presents predicted ¹H NMR, ¹³C NMR, and IR data, which serve as a valuable

reference for the identification and characterization of this compound. The guide also outlines

standardized experimental protocols for acquiring such spectroscopic data.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for 3-Methyl-N-methylbenzylamine. These predictions are based on

established computational models and provide expected values for chemical shifts and

vibrational frequencies.

Table 1: Predicted ¹H NMR Data for 3-Methyl-N-methylbenzylamine
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Ar-H 7.0 - 7.2 Multiplet 4H

CH₂ 3.6 Singlet 2H

N-CH₃ 2.4 Singlet 3H

Ar-CH₃ 2.3 Singlet 3H

N-H ~1.5 (variable) Broad Singlet 1H

Table 2: Predicted ¹³C NMR Data for 3-Methyl-N-methylbenzylamine

Carbon Atom Predicted Chemical Shift (ppm)

Ar-C (quaternary, C-CH₂) 140

Ar-C (quaternary, C-CH₃) 138

Ar-CH 128 - 129

Ar-CH 127 - 128

Ar-CH 126 - 127

Ar-CH 125 - 126

CH₂ 55

N-CH₃ 35

Ar-CH₃ 21

Table 3: Predicted IR Absorption Bands for 3-Methyl-N-methylbenzylamine
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Bond Vibration

N-H 3300 - 3500 (broad) Stretch

C-H (aromatic) 3000 - 3100 Stretch

C-H (aliphatic) 2850 - 3000 Stretch

C=C (aromatic) 1450 - 1600 Stretch

C-N 1000 - 1350 Stretch

Experimental Workflow and Methodologies
The acquisition and interpretation of spectroscopic data follow a systematic workflow to ensure

data quality and accurate structural elucidation.

Sample Preparation Data Acquisition Data Processing Analysis and Interpretation

3-Methyl-N-methylbenzylamine (Liquid)

Dissolve in Deuterated Solvent (e.g., CDCl₃) for NMR

Prepare as Neat Film for IR

¹H and ¹³C NMR Spectroscopy

FTIR Spectroscopy

Fourier Transform, Phasing, Baseline Correction

Background Subtraction, Baseline Correction

Chemical Shift Analysis, Integration, Multiplicity

Functional Group Identification

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a liquid organic compound.

Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited.

1. Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the liquid sample (typically 5-20 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a
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standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an

internal standard for chemical shift referencing (δ = 0.00 ppm), though modern

spectrometers can also reference the residual solvent peak.

Instrumentation: A high-resolution NMR spectrometer with a field strength of, for example,

400 MHz for ¹H and 100 MHz for ¹³C is utilized.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

homogeneity.

A standard single-pulse experiment is performed.

Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16

ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

For a typical sample concentration, 8 to 16 scans are acquired to ensure a good signal-to-

noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for

each unique carbon atom.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or

more) is typically required.

A wider spectral width (e.g., 0-220 ppm) is used. The acquisition time is typically 1-2

seconds with a relaxation delay of 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, followed by phase correction and baseline correction to obtain the final

spectrum.

2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):
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One to two drops of the neat liquid sample are placed on the surface of a salt plate (e.g.,

NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data

acquisition.

Data Acquisition:

A background spectrum of the empty sample compartment is first recorded to subtract the

contributions from atmospheric CO₂ and water vapor.

The prepared salt plates with the sample are then placed in the spectrometer's sample

holder.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Data Processing: The final IR spectrum is presented as a plot of transmittance or

absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically

subtracted from the sample spectrum by the instrument's software.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 3-
Methyl-N-methylbenzylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314595#spectroscopic-data-for-3-methyl-n-
methylbenzylamine-1h-nmr-13c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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